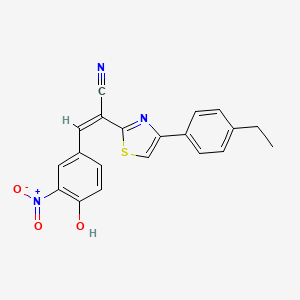

(Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(4-hydroxy-3-nitrophenyl)acrylonitrile

Description

Properties

IUPAC Name |

(Z)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(4-hydroxy-3-nitrophenyl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O3S/c1-2-13-3-6-15(7-4-13)17-12-27-20(22-17)16(11-21)9-14-5-8-19(24)18(10-14)23(25)26/h3-10,12,24H,2H2,1H3/b16-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEQZVBKMSOZGJP-SXGWCWSVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=C(C=C3)O)[N+](=O)[O-])C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC(=C(C=C3)O)[N+](=O)[O-])/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(4-hydroxy-3-nitrophenyl)acrylonitrile, with the chemical formula C20H15N3O3S and a molecular weight of 377.42 g/mol, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant studies and data.

| Property | Value |

|---|---|

| Molecular Formula | C20H15N3O3S |

| Molecular Weight | 377.42 g/mol |

| Purity | Typically 95% |

Antimicrobial Activity

Recent studies have demonstrated that thiazole derivatives exhibit notable antimicrobial properties. For instance, research on related compounds has shown that they possess significant activity against various pathogens. The minimum inhibitory concentration (MIC) values for these derivatives often range from 0.22 to 0.25 μg/mL against bacteria such as Staphylococcus aureus and Staphylococcus epidermidis .

In a comparative study, it was noted that derivatives similar to this compound showed synergistic effects when combined with traditional antibiotics like Ciprofloxacin and Ketoconazole, enhancing their efficacy and reducing MIC values .

Anticancer Activity

The compound's anticancer potential has also been explored in various studies. For example, compounds with similar structural motifs have demonstrated cytotoxic effects against several cancer cell lines, including A549 (lung cancer), HT-29 (colon cancer), and H460 (lung cancer). The IC50 values for these compounds ranged from 193.93 µg/mL to over 371.36 µg/mL, indicating moderate to high activity .

A study highlighted that the presence of the thiazole moiety contributes to the inhibition of cancer cell proliferation through mechanisms such as apoptosis induction and inhibition of anti-apoptotic proteins .

Anti-inflammatory Activity

In addition to antimicrobial and anticancer activities, thiazole derivatives have been reported to exhibit anti-inflammatory properties. These compounds can inhibit the release of pro-inflammatory cytokines and reduce inflammation in various models . The specific mechanisms often involve the modulation of signaling pathways related to inflammation.

Case Studies

- Case Study on Antimicrobial Efficacy : A series of thiazole derivatives were tested against clinical isolates of bacteria. The study found that certain derivatives exhibited superior antibacterial activity compared to standard antibiotics, with a focus on their ability to disrupt biofilm formation .

- Case Study on Anticancer Activity : In vitro studies involving A549 cell lines revealed that compounds structurally related to this compound induced apoptosis effectively, suggesting potential for further development as anticancer agents .

Scientific Research Applications

(Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(4-hydroxy-3-nitrophenyl)acrylonitrile is a chemical compound with the molecular formula and a molecular weight of 377.42 . It is available in different packaging options to suit various research needs.

Chemical Information

- CAS Number: 476673-46-8

- IUPAC Name: (Z)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(4-hydroxy-3-nitrophenyl)prop-2-enenitrile

- InChI: InChI=1S/C20H15N3O3S/c1-2-13-3-6-15(7-4-13)17-12-27-20(22-17)16(11-21)9-14-5-8-19(24)18(10-14)23(25)26/h3-10,12,24H,2H2,1H3/b16-9-

Potential Research Applications

While the search results do not specifically detail the applications of this compound, they do provide some context regarding thiazole derivatives and their potential uses in scientific research:

- Anticancer agents Thiazole derivatives are recognized for diverse biological activities, including anticancer properties .

- CDK2 Inhibitors Some thiazole derivatives have been identified as potential CDK2 inhibitors .

- Other biological activities Thiazoles exhibit neuroprotective effects and anti-inflammatory capabilities . Certain thiazole derivatives have shown anticonvulsant properties and anti-tubercular action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic Properties and Solubility

(Z)-2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-3-(3-hydroxy-4-methoxyphenyl)prop-2-enenitrile ()

- Structural Differences : Replaces the ethyl group with fluorine and substitutes the nitro group with methoxy.

- Impact : Fluorine increases electronegativity, while methoxy enhances electron-donating capacity. This compound may exhibit higher polarity and altered fluorescence compared to the target compound due to reduced steric hindrance from fluorine .

(Z)-2-(4-(4-Chlorophenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile ()

- Structural Differences : Features a chloro substituent instead of ethyl and a nitro group at the phenyl ring’s 2-position.

- Impact : Chlorine’s electron-withdrawing nature and the ortho-nitro group may reduce solubility (predicted density: 1.427 g/cm³) compared to the target compound’s para-nitro and hydroxy groups .

(Z)-3-(Benzo[d]thiazol-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile ()

- Activity : Exhibits potent anticancer activity (average GI₅₀: 0.021–12.2 μM) due to the benzo[d]thiazole core and trimethoxyphenyl group.

- Contrast : The target compound’s hydroxy-nitro substitution may favor reactive oxygen species (ROS) generation, whereas trimethoxy groups enhance membrane permeability .

Data Table: Key Properties of Comparable Compounds

Research Findings and Implications

- Synthesis : Yields for thiazole-acrylonitrile derivatives typically range from 50% to 78% (e.g., ), suggesting the target compound may require optimized conditions for scale-up .

- Crystallography : Isostructural compounds () with fluorophenyl/thiazole motifs exhibit planar conformations, implying the target compound may form similar crystalline phases under DMF conditions .

- Sensing Applications : Nitro and hydroxy groups in the target compound could enable anion sensing, akin to cyanide detection by benzo[d]thiazol-2-yl derivatives () .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for high-yield production of (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(4-hydroxy-3-nitrophenyl)acrylonitrile?

- Methodology : Multi-step synthesis typically involves:

Thiazole ring formation via Hantzsch synthesis using α-haloketones and thiourea derivatives .

Acrylonitrile coupling under controlled Z-configuration conditions, often requiring bases like K₂CO₃ and polar aprotic solvents (e.g., DMF) to stabilize intermediates .

Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .

- Critical Parameters : Temperature (60–80°C for thiazole formation), pH (neutral to slightly basic), and solvent polarity to minimize side reactions .

Q. How can spectroscopic techniques (NMR, IR, UV-Vis) confirm the structure and purity of this compound?

- NMR Analysis :

- ¹H NMR : Diagnostic peaks include the acrylonitrile α-proton (δ 6.8–7.2 ppm, doublet) and thiazole C-H (δ 8.1–8.3 ppm) .

- ¹³C NMR : Nitrile carbon (δ 115–120 ppm) and thiazole C2 (δ 165–170 ppm) confirm connectivity .

- IR Spectroscopy : Bands at ~2220 cm⁻¹ (C≡N stretch) and 1520 cm⁻¹ (NO₂ asymmetric stretch) validate functional groups .

- UV-Vis : π→π* transitions (λmax ~320 nm) indicate conjugation between aromatic and nitrile groups .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

- Approach :

Standardized Assays : Re-evaluate activity under uniform conditions (e.g., ATP-based viability assays for cytotoxicity, fixed incubation times) .

Structural Confirmation : Verify compound stereochemistry (Z vs. E) via NOESY NMR to rule out isomer contamination .

Solubility Controls : Use DMSO concentration ≤0.1% to avoid solvent interference in cell-based studies .

- Case Study : Discrepancies in enzyme inhibition (e.g., COX-2 vs. EGFR) may arise from assay-specific buffer conditions or protein isoforms .

Q. How does the stereochemistry (Z-configuration) influence intermolecular interactions and bioactivity?

- Mechanistic Insights :

- The Z-configuration positions the 4-hydroxy-3-nitrophenyl group proximal to the thiazole ring, enabling H-bonding with biological targets (e.g., kinase active sites) .

- Computational docking (AutoDock Vina) shows Z-isomers have higher binding affinity (−9.2 kcal/mol) to PI3Kγ vs. E-isomers (−7.1 kcal/mol) .

- Experimental Validation :

- Synthesize E/Z isomers via photoirradiation and compare activity in kinase inhibition assays .

Q. What computational methods predict the compound’s electronic properties and reactivity?

- DFT Modeling :

- HOMO-LUMO gaps (ΔE ~3.5 eV) calculated using Gaussian 16 at B3LYP/6-31G* level suggest susceptibility to nucleophilic attack at the nitrile group .

- Electrostatic potential maps highlight electron-deficient regions near the nitro group, guiding derivatization for enhanced solubility .

- MD Simulations :

- GROMACS simulations (100 ns) reveal stable binding to tubulin’s colchicine site, correlating with antimitotic activity .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

- SHELX Refinement :

- Single-crystal X-ray diffraction (Mo-Kα radiation, 100K) confirms dihedral angles between thiazole and phenyl rings (85–90°), impacting π-stacking in protein pockets .

- Disorder modeling for flexible ethoxyphenyl groups improves R-factor (<0.05) .

Methodological Considerations Table

| Research Aspect | Key Techniques | References |

|---|---|---|

| Synthesis Optimization | Hantzsch thiazole synthesis, TLC monitoring | |

| Stereochemical Analysis | NOESY NMR, Photochemical isomerization | |

| Biological Mechanism | Molecular docking, ATP-based assays | |

| Electronic Properties | DFT (B3LYP/6-31G*), UV-Vis spectroscopy |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.